molecular formula C26H42Br2N2O2 B13744153 N,N'-Bis(1-ethyl-3-(p-methoxyphenyl)propyl)ethylenediamine dihydrobromide CAS No. 101418-43-3

N,N'-Bis(1-ethyl-3-(p-methoxyphenyl)propyl)ethylenediamine dihydrobromide

Cat. No.: B13744153
CAS No.: 101418-43-3
M. Wt: 574.4 g/mol
InChI Key: KFFBMNRJPKYIQV-UHFFFAOYSA-N
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Description

N,N’-Bis(1-ethyl-3-(p-methoxyphenyl)propyl)ethylenediamine dihydrobromide is a chemical compound with a complex structure that includes ethylenediamine and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(1-ethyl-3-(p-methoxyphenyl)propyl)ethylenediamine dihydrobromide typically involves the reaction of ethylenediamine with 1-ethyl-3-(p-methoxyphenyl)propyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(1-ethyl-3-(p-methoxyphenyl)propyl)ethylenediamine dihydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide ions, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N’-Bis(1-ethyl-3-(p-methoxyphenyl)propyl)ethylenediamine dihydrobromide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-Bis(1-ethyl-3-(p-methoxyphenyl)propyl)ethylenediamine dihydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine
  • N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine

Uniqueness

N,N’-Bis(1-ethyl-3-(p-methoxyphenyl)propyl)ethylenediamine dihydrobromide is unique due to its specific structural features, such as the presence of methoxyphenyl groups and the ethylenediamine backbone. These features confer distinct chemical and biological properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

101418-43-3

Molecular Formula

C26H42Br2N2O2

Molecular Weight

574.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium;dibromide

InChI

InChI=1S/C26H40N2O2.2BrH/c1-5-23(13-7-21-9-15-25(29-3)16-10-21)27-19-20-28-24(6-2)14-8-22-11-17-26(30-4)18-12-22;;/h9-12,15-18,23-24,27-28H,5-8,13-14,19-20H2,1-4H3;2*1H

InChI Key

KFFBMNRJPKYIQV-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC1=CC=C(C=C1)OC)[NH2+]CC[NH2+]C(CC)CCC2=CC=C(C=C2)OC.[Br-].[Br-]

Origin of Product

United States

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